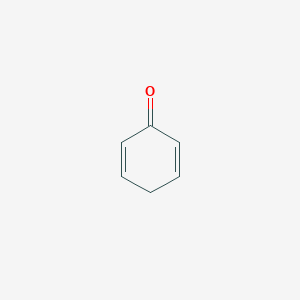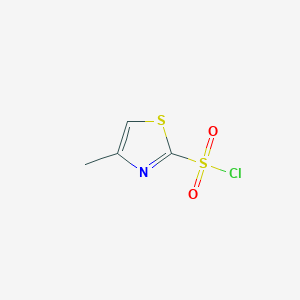
(2R)-2-AMINO-2-ETHYLHEXAN-1-OL
Overview
Description
®-2-Amino-2-ethylhexan-1-OL is a chiral amino alcohol with the molecular formula C8H19NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it optically active. It is used in various fields, including organic synthesis, pharmaceuticals, and as a chiral building block in the production of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-ethylhexan-1-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-ethylhexanone using a chiral borane reagent can yield ®-2-Amino-2-ethylhexan-1-OL with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-ethylhexan-1-OL often involves the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-ethylhexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-ethylhexanone or 2-ethylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Scientific Research Applications
®-2-Amino-2-ethylhexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-ethylhexan-1-OL depends on its specific application. In enzymatic reactions, it can act as a substrate, where the amino and hydroxyl groups interact with the active site of the enzyme, facilitating the conversion to the desired product. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
(S)-2-Amino-2-ethylhexan-1-OL: The enantiomer of ®-2-Amino-2-ethylhexan-1-OL, with similar chemical properties but different optical activity.
2-Amino-2-methylpropan-1-OL: A structurally similar compound with a methyl group instead of an ethyl group.
2-Amino-2-phenylethanol: Another amino alcohol with a phenyl group, used in different applications.
Uniqueness: ®-2-Amino-2-ethylhexan-1-OL is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-ethylhexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-6-8(9,4-2)7-10/h10H,3-7,9H2,1-2H3/t8-/m1/s1 |
InChI Key |
AQVAKYWHEGYKEE-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@](CC)(CO)N |
Canonical SMILES |
CCCCC(CC)(CO)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8749391.png)




![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)
![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)





